

Application Note & Protocol: Quantification of Neochamaejasmin B in Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Neochamaejasmin B	
Cat. No.:	B113483	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neochamaejasmin B (NCB) is a biflavonoid compound isolated from the roots of Stellera chamaejasme L., a plant used in traditional medicine. Recent studies have shown that NCB possesses various pharmacological activities, including potential anticancer properties and the ability to modulate drug transporters, which may affect the pharmacokinetics of co-administered drugs[1]. To facilitate pharmacokinetic and toxicokinetic studies of **Neochamaejasmin B**, a sensitive and reliable analytical method for its quantification in biological matrices is essential.

This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of **Neochamaejasmin B** in plasma. The method utilizes a simple liquid-liquid extraction for sample preparation and employs quercetin as an internal standard (IS) to ensure accuracy and precision.

ExperimentalMaterials and Reagents

- Neochamaejasmin B (purity >98%)
- Quercetin (Internal Standard, IS; purity >98%)
- Methanol (LC-MS grade)



- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ethyl acetate (HPLC grade)
- Ultrapure water
- Control plasma (species as required, e.g., rat, human)

Instrumentation

- A UPLC system coupled with a triple quadrupole mass spectrometer.
- A C18 analytical column (e.g., Acquity UPLC HSS T3, 100 × 2.1 mm, 1.8 μm or Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 μm)[2][3].

LC-MS/MS Conditions

Liquid Chromatography:

- Column: C18 analytical column
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.3 0.4 mL/min[2][3]
- Gradient Elution:
 - o 0-1 min: 10% B
 - 1-5 min: 10-90% B
 - o 5-6 min: 90% B
 - o 6-6.1 min: 90-10% B



o 6.1-8 min: 10% B

• Injection Volume: 5 μL

• Column Temperature: 40 °C

• Autosampler Temperature: 4 °C

Mass Spectrometry:

• Ionization Mode: Electrospray Ionization (ESI), Negative

Scan Type: Multiple Reaction Monitoring (MRM)

• MRM Transitions:

• Neochamaejasmin B:m/z 541.1 → 415.1

Quercetin (IS):m/z 301.0 → 151.0[2][3]

Ion Source Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 150 °C

Desolvation Temperature: 400 °C

Desolvation Gas Flow: 800 L/hr

Cone Gas Flow: 50 L/hr

Note: Collision energy and cone voltage should be optimized for the specific instrument used.

Protocols

Preparation of Standard and Quality Control (QC) Samples



- Stock Solutions: Prepare individual stock solutions of Neochamaejasmin B and Quercetin
 (IS) in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the Neochamaejasmin B stock solution with 50% methanol to create working standard solutions for the calibration curve.
- Calibration Standards: Spike control plasma with the appropriate working standard solutions
 to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000
 ng/mL).
- Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels: low, medium, and high (e.g., 2, 80, and 800 ng/mL).
- Internal Standard Working Solution: Dilute the Quercetin stock solution with methanol to a final concentration of 100 ng/mL.

Plasma Sample Preparation (Liquid-Liquid Extraction)

- Pipette 50 μL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10 μL of the Quercetin internal standard working solution (100 ng/mL) to each tube and vortex briefly.
- Add 500 μL of ethyl acetate to each tube.
- Vortex for 3 minutes to ensure thorough mixing and extraction.
- Centrifuge at 13,000 rpm for 10 minutes.
- Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the dried residue in 100 μL of the initial mobile phase (90% A: 10% B).
- Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.



• Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

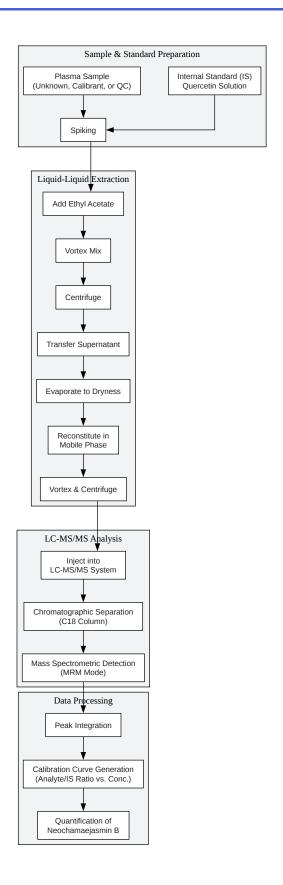
Method Validation Summary

The described LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of typical acceptance criteria and expected performance is provided in the table below.

Parameter	Typical Acceptance Criteria	Example Performance Data (for similar compounds)
Linearity (r²)	≥ 0.99	> 0.9956[4]
Lower Limit of Quantification (LLOQ)	S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%	0.51 to 0.64 ng/mL[4]
Intra-day Precision (%RSD)	≤ 15% (≤ 20% at LLOQ)	< 10.2%[4]
Inter-day Precision (%RSD)	≤ 15% (≤ 20% at LLOQ)	< 10.2%[4]
Accuracy (%RE)	Within ±15% (±20% at LLOQ)	-11.79% to 9.21%[4]
Recovery (%)	Consistent, precise, and reproducible	Typically > 80%
Matrix Effect	Within acceptable limits (e.g., 85-115%)	Minimal
Stability (Freeze-thaw, short- term, long-term, post- preparative)	Within ±15% of nominal concentration	Stable under typical laboratory conditions

Visualization of Experimental Workflow





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Caption: Workflow for the LC-MS/MS quantification of **Neochamaejasmin B** in plasma.



Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of **Neochamaejasmin B** in plasma using LC-MS/MS. The method is sensitive, selective, and robust, making it suitable for pharmacokinetic studies and other applications in drug development and biomedical research. The use of a simple liquid-liquid extraction procedure and a common internal standard makes this method accessible and easy to implement in a bioanalytical laboratory.

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